Anhydride d'acide 3-méthoxy-isatoïque

Vue d'ensemble

Description

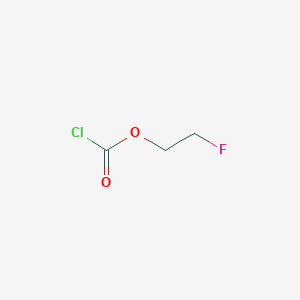

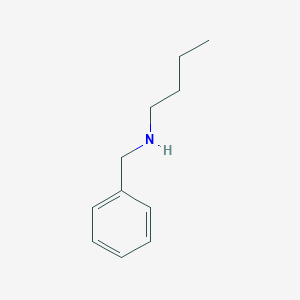

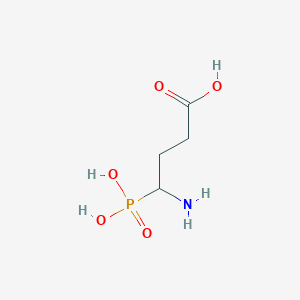

8-Methoxy-1H-benzo[d][1,3]oxazine-2,4-dione is a chemical compound that belongs to the class of benzo[d][1,3]oxazine diones. This class of compounds is known for its potential biological activities and is often explored for the synthesis of novel derivatives with enhanced properties. The compound itself and its derivatives have been the subject of various studies aiming to explore their synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of related compounds has been reported through various methods. For instance, a novel entry into hexahydro-benzazocine diones and tetrahydro-benzazonine diones was achieved through an oxidative ring expansion reaction using sodium periodate in isopropanol . Another study reported the one-pot synthesis of azo-linked benzo[d][1,3]oxazine-2,4-diones from carbon dioxide using a CuO@RHA/MCM-41 nanocomposite as a catalyst, highlighting the advantages of mild conditions and excellent yields . Additionally, the synthesis of 3-benzylidene-1H-benzo[4,5]imidazo[2,1-c][1,4]oxazine-1,4(3H)-dione derivatives was performed, and the structures were confirmed by NMR, mass spectrometry, and elemental analysis .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques. For example, the structure and spectroscopic studies of a compound with a similar oxazine ring system were characterized by IR and 1H NMR, and confirmed by single crystal X-ray study . The conformational study of the 3,6-dihydro-2H-1,4-oxazin-2-one fragment in stereoisomers was also performed, and the crystal structures were determined by X-ray diffraction .

Chemical Reactions Analysis

The reactivity of the oxazine ring system allows for various chemical transformations. For instance, the parent compound 8-methoxy-2H-1,2,4-triazino[3,4-b]benzothiazole-3,4-dione was prepared and further reacted to afford chloro-substituted derivatives, which were then substituted by secondary cyclic amines to yield 3-substituted derivatives . Another study reported the thermal reaction of 1-methoxy-1H-phenanthro[9,10-c][1,2]oxazine with dienophiles to give triphenylene-o-dicarboxylic derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[d][1,3]oxazine diones and their derivatives are influenced by their molecular structure. The presence of intramolecular hydrogen bonds, as observed in the spectroscopic studies, can affect the stability and reactivity of these compounds . The crystal structures and packing motifs, as revealed by X-ray diffraction studies, provide insights into the solid-state properties of these compounds . The antibacterial, antifungal, and antioxidant activities of some novel derivatives have also been evaluated, demonstrating the potential of these compounds in biological applications .

Applications De Recherche Scientifique

Synthèse de composés hétérocycliques contenant de l'azote

L'anhydride d'acide 3-méthoxy-isatoïque sert de bloc de construction polyvalent pour la synthèse d'une variété de structures hétérocycliques contenant de l'azote. Ces composés comprennent les quinazolines, les quinazolones, les quinazolinediones, les benzodiazépines, les quinolinones et les dérivés de la tryptanthrine . La réactivité du composé permet la construction d'architectures moléculaires complexes qui sont importantes en chimie médicinale.

Catalyse en synthèse pharmaceutique

Dans le domaine de la chimie pharmaceutique, l'this compound peut être utilisé dans des procédés catalytiques impliquant des solvants eutectiques profonds (DES). Ces solvants agissent comme des catalyseurs par le biais d'interactions de liaison hydrogène dans diverses transformations chimiques, telles que les condensations et les additions nucléophiles aux fonctions carbonyles . Cette application est cruciale pour développer des voies de synthèse pharmaceutique respectueuses de l'environnement et durables.

Précurseur pour les principes actifs pharmaceutiques (API)

Le composé est utilisé comme précurseur dans la synthèse des API. Sa flexibilité structurale lui permet de subir de multiples transformations chimiques, ce qui en fait un atout précieux dans la conception et la production de produits pharmaceutiques .

Synthèse organique et science des matériaux

L'this compound est utilisé en synthèse organique pour créer des matériaux présentant des propriétés spécifiques. Son application s'étend à la science des matériaux, où il contribue au développement de nouveaux matériaux pouvant être utilisés dans diverses industries .

Chimie environnementale

En chimie environnementale, l'this compound peut faire partie de procédés visant à réduire l'impact environnemental de la synthèse chimique. Son rôle dans la création de DES, qui sont plus respectueux de l'environnement que les solvants traditionnels, souligne son importance dans les initiatives de chimie verte .

Recherche biochimique

Les dérivés du composé ont été trouvés dans les tissus mammifères, ce qui indique un rôle potentiel dans les processus biochimiques au sein des organismes vivants. La recherche sur ses applications biochimiques pourrait conduire à des découvertes sur les fonctions cellulaires et les mécanismes des maladies .

Safety and Hazards

Mécanisme D'action

Target of Action

Isatoic anhydride derivatives, to which this compound belongs, are known to be versatile substrates in the synthesis of various nitrogen-containing heterocyclic structures .

Mode of Action

The mode of action of 3-Methoxy-isatoic anhydride is likely related to its chemical structure. As an anhydride, it can undergo nucleophilic attack on the carbonyl group, followed by the removal of a leaving group . This reaction mechanism is common among carboxylic acid derivatives, including anhydrides .

Biochemical Pathways

These include quinazolines, quinazolones, quinazolinediones, benzodiazepines, quinolinones, and tryptanthrin derivatives .

Result of Action

Isatin derivatives, which include this compound, have been associated with various biological and pharmacological properties such as antitumor, antioxidant, antimicrobial, anti-inflammatory, and antiviral activities .

Action Environment

The synthesis of isatin-based compounds, including this one, has been explored in green chemistry, focusing on reactions in water and aqueous media .

Propriétés

IUPAC Name |

8-methoxy-1H-3,1-benzoxazine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO4/c1-13-6-4-2-3-5-7(6)10-9(12)14-8(5)11/h2-4H,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPTOZGCACQWXJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1NC(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10441708 | |

| Record name | 8-Methoxy-1H-benzo[d][1,3]oxazine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10441708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34954-65-9 | |

| Record name | 8-Methoxy-1H-benzo[d][1,3]oxazine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10441708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 34954-65-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl N-[(2S)-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2R)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B105516.png)

![Thieno[2,3-d]isothiazol-3(2H)-one, 2-methyl-, 1,1-dioxide](/img/structure/B105524.png)

![N,N'-[Ethane-1,2-diylbis(iminoethane-2,1-diyl)]bishexadecan-1-amide](/img/structure/B105544.png)